Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-3-2-4-11(7)6-10-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGGGCODPDINQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314443 | |
| Record name | Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58298-71-8 | |
| Record name | NSC283478 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Methyl Pyrrolo 1,2 C Pyrimidine 3 Carboxylate and Analogues
Pioneering Synthetic Routes to Pyrrolo[1,2-c]pyrimidine (B3350400) Carboxylic Acid Estersresearchgate.net
The initial targeted syntheses of the pyrrolo[1,2-c]pyrimidine ring system laid the groundwork for more advanced methods. researchgate.net A significant breakthrough in the direct synthesis of carboxylate-substituted analogues came from the innovative use of isocyanoacetates.
In 1976, a pivotal method was reported by Suzuki, providing a direct route to pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. researchgate.netlookchem.com This approach involves the condensation reaction between pyrrole-2-carbaldehydes and methyl isocyanoacetate. researchgate.netlookchem.com The reaction is typically carried out in a tetrahydrofuran (B95107) (THF) solution using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. lookchem.com The process is believed to proceed through an initial condensation followed by cyclization to form the fused heterocyclic system. lookchem.com
This method proved to be a powerful construction of the pyrrolo[1,2-c]pyrimidine ring system, allowing for the synthesis of various substituted derivatives by altering the substituents on the starting pyrrole-2-carbaldehyde. researchgate.net For instance, the reaction of 3,5-dimethylpyrrole-2-carbaldehyde with ethyl isocyanoacetate yields ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate. researchgate.net
| Starting Pyrrole-2-carbaldehyde | Isocyanoacetate Reagent | Product | Yield |
|---|---|---|---|
| 3,5-Dimethylpyrrole-2-carbaldehyde | Ethyl isocyanoacetate | Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate | 33% |
| 5,5'-(Propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) | Ethyl isocyanoacetate | Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) | 19% |
Advanced One-Pot and Multicomponent Cyclization Methodsnih.govresearchgate.net
Building upon earlier work, modern synthetic chemistry has moved towards more efficient and atom-economical processes. For the synthesis of pyrrolo[1,2-c]pyrimidines, this has led to the development of advanced one-pot and multicomponent reactions that can construct the complex heterocyclic scaffold in a single operation from simple precursors. nih.govresearchgate.netresearchgate.net
The formation of the pyrrolo[1,2-c]pyrimidine ring system is often facilitated by a base-induced condensation mechanism. researchgate.net This is exemplified in the pioneering work by Suzuki, where a base like DBU is crucial for the reaction between pyrrole-2-carbaldehydes and reagents such as ethyl isocyanoacetate or toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netlookchem.com The base promotes the initial nucleophilic addition and subsequent intramolecular cyclization and dehydration steps that lead to the aromatic heterocyclic product. This fundamental principle of base-induced cyclization remains a cornerstone in various synthetic approaches to this scaffold.
Pyrimidinium N-ylides are reactive intermediates, formally classified as a type of azomethine ylide. nih.govwhiterose.ac.uk They are typically generated in situ from pyrimidinium salts. organic-chemistry.org A common method for their formation in multicomponent reactions involves the reaction of a substituted pyrimidine (B1678525) with a 2-bromoacetophenone (B140003) derivative. nih.govresearchgate.net This initial N-alkylation forms a pyrimidinium bromide salt. Subsequent deprotonation of this salt at the α-carbon of the acetophenone (B1666503) moiety by a base generates the corresponding stabilized pyrimidinium N-ylide. nih.govresearchgate.net
In an elegant one-pot approach, this entire sequence is performed in an epoxide solvent, such as 1,2-epoxybutane, which serves as both the reaction medium and a scavenger for the hydrogen bromide (HBr) generated during the initial quaternization step, thus negating the need for an external base. nih.govresearchgate.netnih.gov The resulting N-ylide is a 1,3-dipole, poised to react with an electron-deficient π-system. nih.gov
Once the pyrimidinium N-ylide is generated in situ, it readily undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne, which acts as the dipolarophile. nih.govresearchgate.net To introduce a carboxylate group at the 3-position, as seen in the target molecule, an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or a propiolate ester is used. nih.govresearchgate.net
The cycloaddition is followed by a spontaneous aromatization, often through the elimination of a small molecule, to yield the stable pyrrolo[1,2-c]pyrimidine system. nih.gov This one-pot, three-component synthesis starting from a pyrimidine, a 2-bromoacetophenone, and an activated alkyne represents an environmentally benign and efficient alternative to classical multi-step methods. nih.govresearchgate.net
| Pyrimidine Derivative | 2-Bromoacetophenone Derivative | Activated Alkyne | Yield |
|---|---|---|---|
| Pyrimidine | 2-Bromo-1-(4-bromophenyl)ethan-1-one | Dimethyl acetylenedicarboxylate (DMAD) | 85% |
| Pyrimidine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Dimethyl acetylenedicarboxylate (DMAD) | 80% |
| Pyrimidine | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Dimethyl acetylenedicarboxylate (DMAD) | 82% |
| 4-Methylpyrimidine | 2-Bromo-1-phenylethan-1-one | Dimethyl acetylenedicarboxylate (DMAD) | 75% |
1,3-Dipolar Cycloaddition Reactions involving N-Ylides
Derivatization and Functionalization Strategies at the Pyrrolo[1,2-c]pyrimidine Core
The modification of the pyrrolo[1,2-c]pyrimidine nucleus is essential for exploring its structure-activity relationships. While direct functionalization of the "Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate" parent molecule is context-dependent, the general strategies for derivatizing the broader class of pyrrolopyrimidines are well-established and highly applicable. These strategies often rely on the introduction of reactive handles onto the heterocyclic core, which can then be elaborated into a wide array of substituents. Key among these methods are palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A prerequisite for many powerful derivatization techniques is the installation of a substituent that can participate in cross-coupling reactions. Halogens (Cl, Br, I) are the most common functional handles introduced onto heterocyclic cores for this purpose. For instance, in the isomeric pyrrolo[2,3-d]pyrimidine series, halogenation at specific positions is a key step to enable subsequent functionalization. mdpi.com The synthesis of chloro-, bromo-, or iodo-substituted pyrrolo[1,2-c]pyrimidines would similarly render the core amenable to a variety of palladium-catalyzed transformations.
Once a halogen is in place, several cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrrolopyrimidine with a boronic acid or ester to form a new C-C bond, typically for introducing aryl or heteroaryl groups. nih.gov
Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halogenated core, providing access to alkynyl-substituted pyrrolopyrimidines.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halogenated scaffold and an amine, a crucial transformation for installing diverse amino substituents. acs.org
The choice of catalyst, ligand, and reaction conditions is critical for the success of these couplings. While specific conditions for the pyrrolo[1,2-c]pyrimidine core must be empirically optimized, data from related heterocyclic systems provide a strong starting point.
| Reaction Type | Substrate Type | Catalyst | Ligand/Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | nih.gov |
| Buchwald-Hartwig Amination | Chloro-pyrrolo[2,3-d]pyrimidine intermediate | - | N,N-Diisopropylethylamine | - | acs.org |
Enantioselective Approaches in Pyrrolopyrimidine Synthesis
The synthesis of enantiomerically pure compounds is a central goal in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. For pyrrolopyrimidines, chirality can be introduced in several ways, including the presence of a stereogenic center on a substituent or through atropisomerism, where hindered rotation around a single bond creates stable, non-superimposable mirror images. nih.gov
One successful enantioselective strategy involves a kinetic resolution using a quaternary ammonium (B1175870) salt catalyst to perform a nucleophilic aromatic substitution (SNAr). nih.govnih.gov This approach allows for the synthesis of 3-aryl-substituted pyrrolopyrimidines where both the enantioenriched product and the unreacted starting material can be isolated and utilized, providing access to diverse chiral analogues. nih.gov
Another approach relies on the use of a chiral auxiliary or a chiral starting material. For example, the synthesis of specific enantiomers of pyrrolo[1,2-a]pyrimidines has been achieved starting from chiral 2-aminonorbornene (B1216617) hydroxamic acids. nih.gov In this multi-step process, the chirality from the norbornene starting material is transferred to the final pyrrolopyrimidine product through a domino ring-closure followed by a microwave-induced retro-Diels-Alder reaction. nih.gov Similarly, potent and selective chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine inhibitors have been prepared by reacting a chloropyrrolopyrimidine precursor with commercially available chiral amines. acs.org In these cases, the (S)-isomers consistently showed greater potency than their (R)-isomer counterparts, highlighting the importance of stereochemical control. acs.org
| Strategy | Description | Key Reagents/Features | Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution via SNAr | Catalytic enantioselective synthesis of atropisomeric 3-aryl-substituted pyrrolopyrimidines. | Quaternary ammonium salt catalyst | Enantioenriched products and starting materials | nih.govnih.gov |
| Chiral Starting Material | Synthesis of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines. | Commercially available chiral amines | Separable (S) and (R) isomers with distinct activity | acs.org |
| Domino Ring-Closure/Retro-Diels-Alder | Chirality is transferred from a norbornene-derived starting material. | Chiral 2-aminonorbornene hydroxamic acids; microwave irradiation | Enantiomeric pyrrolo[1,2-a]pyrimidines | nih.gov |
Synthesis of Fused Polycyclic Pyrrolopyrimidine Systems
Expanding the pyrrolo[1,2-c]pyrimidine core by fusing additional rings creates polycyclic systems with distinct three-dimensional shapes and chemical properties, opening new avenues for biological investigation. Several synthetic methodologies can be employed to construct these complex scaffolds.
One common strategy is the intramolecular cyclization of a suitably functionalized pyrrolopyrimidine. For instance, N-alkyl-N-allyl-pyrrolo-2-carboxamides can undergo palladium-catalyzed intramolecular cyclization to generate bicyclic pyrrolo-fused structures like pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction. researchgate.net
Another powerful method is the 1,3-dipolar cycloaddition reaction. This approach involves generating a heterocyclic N-ylide in situ from a precursor salt, which then reacts with a dipolarophile like ethyl propiolate. mdpi.com This method has been successfully used to synthesize pyrrolo[1,2-a]quinoline (B3350903) derivatives, demonstrating its utility in building fused systems. mdpi.com A similar strategy, starting from pyrimidinium salts, leads directly to the formation of the pyrrolo[1,2-c]pyrimidine core itself. researchgate.net
Furthermore, multi-step sequences can be designed to build complex fused systems. The synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines and 3-halo-substituted pyrrolo[2,3-d]pyrimidines has been achieved through a sequence involving carbonyl-amine condensation and subsequent carbon-halogen bond formation, resulting in structures like 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one. mdpi.com This demonstrates how the pyrrolopyrimidine core can serve as a foundation for constructing larger, more elaborate polycyclic architectures.
| Method | Starting Material Type | Key Step | Resulting Fused System Example | Reference |
|---|---|---|---|---|
| Intramolecular Pd-Catalyzed Cyclization | N-alkyl-N-allyl-pyrrolo-2-carboxamide | Intramolecular amination | Pyrrolo[1,2-a]pyrazin-1-one | researchgate.net |
| 1,3-Dipolar Cycloaddition | Quinolinium monoquaternary salt | Cycloaddition with ethyl propiolate | Pyrrolo[1,2-a]quinoline | mdpi.com |
| Condensation/Halogenation Sequence | Pyrrolo[2,3-d]pyrimidine derivative | Carbonyl-amine condensation | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | mdpi.com |
Reaction Mechanisms and Chemical Transformations of Pyrrolo 1,2 C Pyrimidine 3 Carboxylates
Elucidation of Cyclization Pathways for Pyrrolo[1,2-c]pyrimidine (B3350400) Ring Closure
The synthesis of the pyrrolo[1,2-c]pyrimidine ring system, particularly leading to derivatives with a carboxylate at the 3-position, is efficiently achieved through a base-induced condensation reaction. A primary and powerful method involves the reaction of various pyrrole-2-carbaldehydes with methyl isocyanoacetate. lookchem.com This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). lookchem.com
The proposed mechanism for this transformation begins with the base-catalyzed formation of an intermediate from methyl isocyanoacetate, which then attacks the aldehyde group of the pyrrole-2-carbaldehyde. This is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic pyrrolo[1,2-c]pyrimidine ring system. lookchem.com An analogous reaction utilizes tosylmethyl isocyanide (TosMIC) in place of methyl isocyanoacetate, which results in a 3-tosylpyrrolo[1,2-c]pyrimidine. acs.org This tosyl group can then be removed under strong reductive conditions, such as with a sodium-mercury amalgam, to yield the parent pyrrolo[1,2-c]pyrimidine. acs.org
Another significant pathway involves the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides. These ylides are generated in situ from the corresponding cycloimmonium bromides. For instance, when 4-(2-pyridyl)pyrimidine is quaternized, steric hindrance directs the reaction to one of the pyrimidine (B1678525) nitrogens. The resulting pyrimidinium bromide, in the presence of a base and an activated alkyne (like methyl propiolate), generates an ylide that undergoes cycloaddition to form the pyrrolo[1,2-c]pyrimidine core. nih.gov
The versatility of the condensation reaction allows for the synthesis of a variety of substituted pyrrolo[1,2-c]pyrimidines, as illustrated in the following table.
| Pyrrole-2-carbaldehyde Reactant | Resulting Methyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Product | Yield (%) | Reference |
|---|---|---|---|
| Pyrrole-2-carbaldehyde | This compound | 55 | lookchem.com |
| 1-Methylpyrrole-2-carbaldehyde | Methyl 1-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate | 68 | lookchem.com |
| 4,5-Dibromo-1-methylpyrrole-2-carbaldehyde | Methyl 6,7-dibromo-1-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate | 62 | lookchem.com |
Investigation of Rearrangement Reactions Involving Pyrrolopyrimidine Systems
Rearrangement reactions are significant in heterocyclic chemistry for providing pathways to isomeric structures that might be difficult to synthesize directly. One of the most well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement. mdpi.com This process typically involves the opening of the heterocyclic ring followed by re-closure, which results in the transposition of endocyclic and exocyclic heteroatoms. beilstein-journals.org The Dimroth rearrangement is often observed in various fused pyrimidine systems, such as triazolothienopyrimidines and imidazo[1,2-a]pyrimidines, particularly under basic or acidic conditions. beilstein-journals.org While this rearrangement is a characteristic transformation for many condensed pyrimidines, specific instances involving the pyrrolo[1,2-c]pyrimidine skeleton are not extensively documented in the literature.
However, other types of rearrangements leading to the formation of the pyrrolo[1,2-c]pyrimidine ring system have been reported. For example, certain 4-chloromethyl-1,4-dihydropyridine derivatives have been shown to undergo rearrangement to form pyrrolo[1,2-c]pyrimidines.
Reactivity of the Ester Moiety and Other Peripheral Substituents
The reactivity of the this compound is influenced by both the ester functional group and the aromatic heterocyclic core. While specific studies on the direct transformation of the 3-carboxylate ester (e.g., hydrolysis or amidation) on this particular scaffold are not detailed, the general reactivity of similar heterocyclic esters suggests these transformations are feasible. For instance, the hydrolysis of the ester to the corresponding carboxylic acid can be achieved under alkaline conditions. researchgate.net
The peripheral substituents on the pyrrolo[1,2-c]pyrimidine ring system exhibit notable reactivity. Halogenated derivatives, for example, are valuable precursors for further functionalization. Chloro-substituted pyrrolopyrimidines can undergo nucleophilic aromatic substitution reactions, such as amination, to introduce various amine functionalities onto the ring. nih.govnih.gov Furthermore, bromo- and chloro-substituted pyrrolo[1,2-c]pyrimidines are suitable substrates for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl or other organic fragments.
Electrophilic substitution reactions have also been explored. Studies on the parent pyrrolo[1,2-c]pyrimidine system show that electrophilic attack, such as Vilsmeier-Haack formylation, occurs preferentially at position 7. The non-bridgehead nitrogen atom (N2) can also be alkylated with reagents like methyl iodide to form the corresponding pyrrolo[1,2-c]pyrimidinium salts. acs.org The presence of different substituents can influence the electronic properties of the ring; for example, replacing an acetyl group with a carbomethoxy group at the C-1 position induces a notable shielding effect on the C-1 atom in the 13C NMR spectrum. nih.gov
Redox Chemistry and Electrochemical Processes of Pyrrolo[1,2-c]pyrimidine Carboxylates
The redox behavior of pyrrolo[1,2-c]pyrimidine derivatives has been investigated using various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk electrode (RDE) voltammetry. These studies reveal that the pyrrolo[1,2-c]pyrimidine core is electrochemically active and can undergo redox processes.
Electrochemical characterization of certain pyrrolo[1,2-c]pyrimidine derivatives shows that they can be oxidized at anodic potentials. The initial oxidation step is typically an irreversible process corresponding to the formation of a radical cation. This species can then undergo further reactions, including electropolymerization, leading to the formation of a polymeric film on the electrode surface. This process is observed when the potential is cycled or held at a specific anodic potential. The resulting modified electrodes can be characterized by observing their electrochemical response in a solution containing a known redox probe, such as ferrocene.
The specific potentials at which these redox processes occur are dependent on the substituents attached to the pyrrolo[1,2-c]pyrimidine ring. The table below summarizes the anodic peak potentials observed during cyclic voltammetry for two different derivatives in an acetonitrile (B52724) solution containing 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).
| Compound | Anodic Peak 1 (Epa1) [V] | Anodic Peak 2 (Epa2) [V] | Anodic Peak 3 (Epa3) [V] | Anodic Peak 4 (Epa4) [V] |
|---|---|---|---|---|
| Ethyl 7-(4-chlorophenyl)-5-methyl-6-thioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-3-carboxylate (I1) | 1.15 | 1.45 | 1.75 | - |
| Ethyl 7-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-methyl-5,6-dihydro-pyrrolo[1,2-c]pyrimidine-3-carboxylate (I2) | 1.08 | 1.30 | 1.62 | 1.85 |
Note: Potentials are versus Ag/AgCl reference electrode. Data extracted from electrochemical studies on related derivatives.
The diffusion coefficients for these compounds can also be determined from the relationship between the peak current and the scan rate in cyclic voltammetry experiments. These electrochemical properties are of interest for the potential application of pyrrolo[1,2-c]pyrimidine derivatives in the development of electrochemical sensors and modified electrodes.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
While specific spectral data for the unsubstituted methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is not detailed in the available literature, analysis of closely related derivatives provides insight into the expected chemical shifts and coupling patterns. For instance, the characterization of 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine offers a reference for the types of signals expected from the core heterocyclic system. nih.gov
In a typical ¹H NMR spectrum, the protons on the pyrrolo[1,2-c]pyrimidine (B3350400) ring system would appear in the aromatic region, generally between 6.0 and 9.0 ppm. The specific chemical shifts would be influenced by the electron-withdrawing or donating effects of the substituent groups and the nitrogen atoms within the rings. The methyl ester group would exhibit a characteristic singlet peak, typically in the range of 3.5 to 4.0 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around 160-170 ppm. Carbons within the aromatic rings would appear between approximately 100 and 150 ppm. The methyl carbon of the ester group would be observed in the aliphatic region, usually around 50-55 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolo[1,2-c]pyrimidine Derivative (7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine in CDCl₃) nih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine (B1678525) H | 8.77 (s), 8.24 (d) | 141.2, 135.9, 110.7 |
| Pyrrole (B145914) H | 6.92 (d), 6.84 (d) | 116.9, 115.0 |
| Tosyl Aromatic H | 7.95 (d), 7.33 (d) | 144.8, 136.4, 130.0, 129.6 |
| Tosyl Methyl H | 2.42 (s) | 21.8 |
| Pyrrolo-Pyrimidine Bridgehead C | - | 128.9, 106.2 |
Note: This data is for a substituted derivative and serves as an illustrative example of the chemical shift regions for the core structure.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) spin coupling networks, helping to piece together adjacent protons within the ring systems. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group would be prominent, typically appearing in the region of 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the fused ring system would be observed in the 1450-1650 cm⁻¹ range. C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹, while C-O stretching vibrations from the ester group would be present in the 1000-1300 cm⁻¹ region. tandfonline.comnih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely reported, it would be useful for identifying vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 | Medium-Weak |
| Ester C=O Stretch | 1700-1725 | Strong |
| Aromatic C=C / C=N Stretch | 1450-1650 | Medium-Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. sapub.org
For this compound (C₉H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (176.17 g/mol ). Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, resulting in an [M-31]⁺ fragment, or the loss of the entire carbomethoxy group (-•COOCH₃), leading to an [M-59]⁺ fragment.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of a newly synthesized compound. For example, the HRMS data for 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine (C₁₄H₁₁ClN₂O₂S) showed a found mass of 307.0303, which corresponds closely to the calculated exact mass of 307.0308, confirming its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₉H₈N₂O₂ by matching the experimentally measured exact mass to the calculated value.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The pyrrolo[1,2-c]pyrimidine core constitutes a conjugated aromatic system, which is expected to absorb ultraviolet (UV) or visible light.
The UV-Vis absorption spectrum is influenced by the extent of conjugation and the nature of substituents. Pyrrole itself has an absorption band around 205 nm. researchgate.net Fused heterocyclic systems like pyrrolopyrimidines typically exhibit absorption bands at longer wavelengths, often in the 250-400 nm range, corresponding to π-π* transitions within the aromatic system. nih.gov The specific absorption maxima (λ_max) and molar extinction coefficients (ε) for this compound would characterize its chromophore. Some substituted pyrrolopyrimidine derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light. nih.gov The emission spectrum, Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield are key parameters that describe the photophysical properties of such compounds. rsc.org
Theoretical and Computational Investigations of Pyrrolo 1,2 C Pyrimidine 3 Carboxylates
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For pyrrolo[1,2-c]pyrimidine-3-carboxylates, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G++ to achieve a good balance between accuracy and computational cost. researchgate.net
The electronic properties that can be elucidated through DFT include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful as it helps in identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. For the pyrrolo[1,2-c]pyrimidine (B3350400) core, the nitrogen atoms are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the pyrrole (B145914) ring can exhibit more complex electronic behavior.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Redox Behavior
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For pyrrolo[1,2-c]pyrimidine derivatives, the HOMO is often localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the pyrimidine (B1678525) ring and the carboxylate group. The precise energies and distributions will, however, depend on the specific substitution pattern.
| Parameter | Typical Value (eV) for Pyrrolopyrimidine Analogues | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Electron-donating ability |
| ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Chemical reactivity and stability |
Computational Studies on Reaction Energetics and Mechanistic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, computational studies can model the reaction pathways, identify transition states, and calculate activation energies. A common route to this heterocyclic system is through 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides. researchgate.net
DFT calculations can be employed to investigate the energetics of such cycloaddition reactions, determining whether the reaction is thermodynamically and kinetically favorable. By mapping the potential energy surface, researchers can identify the lowest energy pathway for the reaction, providing insights that can be used to optimize reaction conditions. For example, computational studies on related systems have shown that the presence of catalysts can significantly lower the activation barriers for cycloaddition reactions. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Methodological Focus)
Given the interest in pyrrolopyrimidine derivatives for their potential biological activities, molecular modeling and docking are essential computational techniques. nih.gov Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein.
The general methodology for a molecular docking study of a compound like Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate would involve the following steps:
Preparation of the Ligand: The 3D structure of the this compound would be generated and optimized using a suitable force field or quantum mechanical method.
Preparation of the Receptor: The 3D structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the active site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
While specific docking studies for this compound are not detailed in the provided search results, numerous studies on related pyrrolopyrimidine derivatives have successfully employed this technique to rationalize their biological activity against various protein targets, including kinases. nih.govrsc.org
Advanced Applications of Pyrrolo 1,2 C Pyrimidine Scaffold in Chemical Sciences
Role as Versatile Intermediates in Complex Organic Synthesis
The pyrrolo[1,2-c]pyrimidine (B3350400) scaffold serves as a foundational structure for the synthesis of a wide array of more complex, functionally diverse molecules. researchgate.netbeilstein-journals.org Its utility as an intermediate is largely demonstrated through the 1,3-dipolar cycloaddition reaction, a powerful method for constructing the fused-ring system. beilstein-journals.orgnih.gov
This synthetic strategy often begins with the quaternization of a pyrimidine (B1678525) derivative. For instance, steric hindrance in 4-(2-pyridyl)pyrimidine directs alkylation to the pyrimidine nitrogen, forming a pyrimidinium salt. beilstein-journals.orgnih.gov In the presence of a base, this salt generates a pyrimidinium N-ylide in situ. This highly reactive intermediate readily undergoes a 1,3-dipolar cycloaddition reaction with various dipolarophiles, particularly activated alkynes, to yield a diverse library of substituted pyrrolo[1,2-c]pyrimidines. beilstein-journals.orgnih.govupb.ro The reaction proceeds with high regioselectivity. nih.gov
The versatility of this approach allows for the introduction of a wide range of substituents onto the core scaffold, depending on the choice of starting materials and the acetylenic dipolarophile used. beilstein-journals.orgnih.gov This modularity makes the pyrrolo[1,2-c]pyrimidine system an excellent building block for creating libraries of new chemical entities with tailored properties. beilstein-journals.org Researchers have successfully synthesized numerous derivatives, demonstrating the scaffold's robustness as a synthetic intermediate. beilstein-journals.orgnih.govrsc.org
| Starting Pyrimidine | Dipolarophile Type | Resulting Scaffold | Reference |
|---|---|---|---|
| 4-(2-Pyridyl)pyrimidine | Activated Alkynes | Pyrrolo[1,2-c]pyrimidines decorated with a pyridyl moiety | beilstein-journals.orgnih.gov |
| 4-Methyl-6-phenylpyrimidine | Not specified | Substituted 5,7-diphenylpyrrolo[1,2-c]pyrimidines | rsc.org |
| Pyrimidinium Bromide | Alkylate Dipolarophile | 3-Phenylpyrrolo[1,2-c]pyrimidine derivatives | upb.ro |
Development of Electrochemical Sensors and Organic Optoelectronic Materials
The inherent electronic characteristics of the pyrrolo[1,2-c]pyrimidine ring system make it a promising candidate for applications in materials science, particularly in the fields of electrochemistry and optoelectronics. nih.gov The electrochemical properties of several pyrrolo[1,2-c]pyrimidine derivatives have been investigated using techniques such as cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry. researchgate.netresearchgate.net
These studies have been conducted to characterize the redox processes of the compounds, analyzing the particular functional groups at which these processes occur. researchgate.netresearchgate.net By comparing the electrochemical behavior of various derivatives, researchers can understand the effects of different substituents on the electronic properties of the scaffold. researchgate.netresearchgate.net The ability to modify electrodes by electropolymerization of these derivatives has also been explored, with modified electrodes being obtained through potential cycling or controlled potential electrolysis. researchgate.net The characterization of these polymer films suggests potential applications in the development of electrochemical sensors. researchgate.net
In addition to their electrochemical activity, some pyrrolo[1,2-c]pyrimidine derivatives exhibit interesting photophysical properties. Preliminary investigations have revealed that certain compounds within this class possess relevant degrees of fluorescence, indicating their potential for use in organic optoelectronic materials, such as chemosensors or organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov
| Derivative Type | Investigation Method | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates | Cyclic Voltammetry, Differential Pulse Voltammetry | Characterization of redox processes and substituent effects. | Electrochemical Sensors | researchgate.netresearchgate.net |
| Pyrrolo[1,2-c]pyrimidine Derivatives (I1 and I2) | Cyclic, Differential Pulse, and Rotating Disk Electrode Voltammetry | Determination of diffusion coefficients and character of redox processes. Modified electrodes obtained via electropolymerization. | Modified Electrodes | researchgate.net |
Precursors for N-Heterocyclic Carbene (NHC) Ligands and Organometallic Applications
The pyrrolo[1,2-c]pyrimidine skeleton has been successfully employed as a precursor for the synthesis of a novel class of N-heterocyclic carbenes (NHCs). acs.orgacs.org These carbenes, known as pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy), are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy). acs.orgacs.org The key structural difference is the position of the non-bridgehead nitrogen atom, which is located in the six-membered ring for PyPy carbenes. acs.orgacs.org This arrangement results in a diamino-stabilized carbene unit embedded within an aromatic pyrimidine ring, a feature of significant interest for coordination chemistry and catalysis. acs.orgacs.org
The synthesis of the immediate carbene precursors, the pyrrolo[1,2-c]pyrimidinium salts, is a multi-step process. acs.org The assembly typically begins with a pyrrole-2-carbaldehyde, which reacts with tosylmethyl isocyanide (TosMIC) to form a 3-tosyl pyrrolo[1,2-c]pyrimidine intermediate. acs.org This is followed by a reductive desulfonylation step, often using a sodium-mercury amalgam, to yield the neutral pyrrolo[1,2-c]pyrimidine base. acs.org The final step involves the alkylation of this base, for example with methyl iodide, to afford the target pyrrolo[1,2-c]pyrimidinium salt. acs.org Deprotonation of this salt then yields the free carbene. These NHCs are valuable as ligands in organometallic chemistry, where their unique electronic and steric properties can be harnessed to create novel metal complexes for various catalytic applications. acs.org
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Pyrrole-2-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | 3-Tosyl pyrrolo[1,2-c]pyrimidine | acs.org |
| 2 | 3-Tosyl pyrrolo[1,2-c]pyrimidine | Na/Hg amalgam, Na₂HPO₄, MeOH/THF | Pyrrolo[1,2-c]pyrimidine | acs.org |
| 3 | Pyrrolo[1,2-c]pyrimidine | Methyl iodide (or other alkylating agent) | Pyrrolo[1,2-c]pyrimidinium salt | acs.org |
Structure Activity Relationship Sar Studies for Chemical Design and Optimization
Impact of Structural Modifications on Synthetic Yields and Reaction Selectivity
Steric hindrance is another determining factor in reaction selectivity. In the synthesis of related hybrid heteroarenes, the quaternization of 4-(2-pyridyl)pyrimidine unexpectedly occurs at the N1 nitrogen of the pyrimidine (B1678525) ring. beilstein-journals.org This is contrary to the expected reaction at the more reactive pyridine nitrogen, a deviation attributed to steric hindrance, which then directs the subsequent 1,3-dipolar cycloaddition to regioselectively form pyrrolo[1,2-c]pyrimidines. beilstein-journals.org
Furthermore, modifications to the core structure, such as the size of fused rings, can impact yields. In the synthesis of tricyclic pyrrolo[2,3-d]pyrimidinone derivatives, the yield can vary based on the substituents and the synthetic step. For example, the formation of an intermediate, 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, was achieved with a 31% yield, whereas a related azepine-ring-containing analog, 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-one, was synthesized in 71% yield. mdpi.com Subsequent reactions to form imines from these precursors proceeded in very high yields, often up to 99%. mdpi.comresearchgate.net This demonstrates that specific structural features can have a pronounced effect on the efficiency of individual synthetic steps.
| Compound Name | Structural Modification | Reported Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Fused six-membered ring; 4-chlorophenyl at C-2 | 31 | mdpi.com |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | Fused seven-membered (azepine) ring; 4-bromophenyl at C-2 | 71 | mdpi.com |
| (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | Imination of the C-4 carbonyl group | 99 | mdpi.com |
| 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Chlorination at C-3 of the pyrrole (B145914) ring | 77 | mdpi.com |
| 7-(3-Chlorophenyl)-4-(3,5-dimethyl-pyrazol-1-yl)-5-phenyl-pyrrolo[2,3-d]pyrimidine | Substitution with 3,5-dimethyl-pyrazol-1-yl group | 45 | nih.gov |
Correlation of Substituent Effects with Spectroscopic and Electrochemical Properties
Substituents on the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold directly modulate its electronic environment, leading to predictable shifts in its spectroscopic and electrochemical signatures. These correlations are invaluable for structural elucidation and for tailoring the molecule's redox properties.
In nuclear magnetic resonance (NMR) spectroscopy, the electronic nature of substituents causes notable changes in chemical shifts. For example, replacing an acetyl group at the C-5 position of the pyrrolo[1,2-c]pyrimidine ring with a carbomethoxy or carboethoxy group induces a shielding effect, shifting the C-5 signal upfield from approximately 118 ppm to around 108 ppm in the ¹³C NMR spectrum. beilstein-journals.org Similarly, the introduction of electron-withdrawing groups can cause downfield shifts in adjacent protons. In a series of tricyclic pyrrolo[2,3-d]pyrimidines, the formation of an imine linkage resulted in a downfield shift of approximately 0.10–0.15 ppm for the adjacent β-CH₂ group, a change attributed to the electron-withdrawing nature of the imine. nih.gov
The electrochemical behavior of pyrrolo[1,2-c]pyrimidine derivatives is also highly sensitive to substituent identity. researchgate.net Studies using cyclic and differential pulse voltammetry show that the redox processes can be directly linked to specific functional groups. researchgate.netresearchgate.netrevistadechimie.ro The electronic character of substituents, often quantified by Hammett parameters, correlates with the ease of reduction or oxidation. For related heterocyclic systems, a linear correlation has been observed between the Hammett parameter (σp) of a para-substituent and the reduction potential. researchgate.net This relationship demonstrates that electron-withdrawing groups stabilize the radical anion, making reduction easier, while electron-donating groups have the opposite effect. This principle allows for the fine-tuning of the electrochemical properties of the pyrrolopyrimidine core by selecting appropriate substituents.
| Compound Series | Substituent Modification | Observed Spectroscopic/Electrochemical Effect | Reference |
|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidines | Replacement of C-5 acetyl with carbomethoxy/carboethoxy group | ¹³C NMR signal for C-5 is shielded (moves upfield from ~118 ppm to ~108 ppm). | beilstein-journals.org |
| Tricyclic pyrrolo[2,3-d]pyrimidines | Formation of an imine at C-4 | Adjacent β-CH₂ protons are deshielded (move downfield by 0.10–0.15 ppm) in ¹H NMR. | nih.gov |
| Pyrrolo[1,2-c]pyrimidine derivatives | Varying substituents on the core skeleton | Redox processes and potentials are sensitive to substituent identity. | researchgate.net |
| Thiazyl Radicals (related principle) | Varying para-substituents (electron-withdrawing vs. electron-donating) | A linear correlation exists between the Hammett parameter (σp) and the reduction potential. | researchgate.net |
General Principles of Pyrrolopyrimidine Scaffold Design for Desired Chemical Properties
The design of novel pyrrolopyrimidine derivatives with specific chemical properties is guided by several key principles derived from extensive SAR studies. These principles allow for the rational modification of the scaffold to achieve desired outcomes, such as enhanced stability, specific reactivity, or favorable electronic characteristics.
A primary design strategy is molecular hybridization , where the pyrrolopyrimidine core is merged with structural features from other molecules known to possess desired properties. mdpi.com This approach aims to combine essential pharmacophoric components to create new chemical entities with enhanced or novel characteristics. nih.gov
The strategic placement of specific functional groups is fundamental to tuning the scaffold's properties.
Aryl Substitutions: Introducing electron-rich aryl groups can facilitate π-stacking interactions, which can be crucial for controlling intermolecular assembly and material properties. nih.gov
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) is a common tactic to modulate electronic distribution and enhance metabolic stability. nih.gov Halogens can also serve as handles for further functionalization through cross-coupling reactions.
Heterocyclic Mimicry: The fused N-heterocyclic structure of the pyrrolopyrimidine scaffold is often designed to mimic naturally occurring purines, which can be a basis for designing molecules that interact with biological systems. nih.gov
Furthermore, computational methods are increasingly used to guide scaffold design. Analysis of a molecule's electronic properties, such as electrostatic potentials and spin densities, can predict sites of reactivity. mdpi.com For example, mapping electronic spin densities can reveal positions susceptible to electrophilic aromatic substitution or oxidation, allowing for the design of molecules with increased chemical stability or specific reactive sites. mdpi.com This predictive power is essential for optimizing the pyrrolopyrimidine scaffold for applications in materials science and medicinal chemistry.
Future Perspectives in Pyrrolo 1,2 C Pyrimidine 3 Carboxylate Research
Innovations in Green Synthetic Chemistry and Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. For the synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylates, future efforts will likely focus on the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.
One promising avenue is the expanded use of microwave-assisted synthesis . This technique has already been successfully applied to the one-pot, three-component synthesis of related pyrrolo[1,2-c]quinazoline derivatives, demonstrating its potential for rapid and efficient synthesis. researchgate.net Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com The application of this technology to the synthesis of Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate could offer a more sustainable alternative to traditional methods.
Another key area of innovation is flow chemistry . The efficient flow synthesis of the pyrrolo[1,2-c]pyrimidine (B3350400) core has been demonstrated, highlighting the potential for continuous manufacturing processes. researchgate.net Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for automated synthesis and scale-up. uc.pt Future research could focus on developing a continuous flow process for the synthesis and functionalization of this compound, leading to a more sustainable and scalable production method.
Furthermore, the exploration of biocatalysis and reusable catalysts presents a significant opportunity. For the related pyrrolo[2,3-d]pyrimidine scaffold, a green synthesis route using β-cyclodextrin as a reusable promoter in water has been developed. rsc.org Similar strategies could be explored for the pyrrolo[1,2-c]pyrimidine system, potentially leading to highly efficient and environmentally friendly synthetic protocols.
| Green Chemistry Approach | Potential Advantages for Pyrrolo[1,2-c]pyrimidine Synthesis | Related Research Findings |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Successful one-pot synthesis of pyrrolo[1,2-c]quinazolines. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and automation. | Efficient flow synthesis of the pyrrolo[1,2-c]pyrimidine core has been achieved. researchgate.net |
| Biocatalysis/Reusable Catalysts | Use of benign solvents (e.g., water), catalyst recyclability. | β-cyclodextrin used as a reusable promoter for pyrrolo[2,3-d]pyrimidine synthesis. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds with tailored properties. nih.govdrpress.org For pyrrolo[1,2-c]pyrimidine-3-carboxylates, these computational tools can accelerate the discovery of new derivatives with enhanced biological activity or specific photophysical characteristics.
Deep learning models can be trained on large datasets of known molecules to predict the properties of new, virtual compounds. arxiv.org This approach has been successfully used in the design of inhibitors for specific biological targets. mdpi.com For instance, generative models can propose novel molecular structures based on a desired set of properties, which can then be synthesized and tested. This "in silico" design process can significantly reduce the time and cost associated with traditional trial-and-error approaches.
Machine learning algorithms can also be employed to predict reaction outcomes and optimize synthetic routes. rsc.org By analyzing vast amounts of reaction data, these models can help chemists identify the most efficient and sustainable pathways to synthesize target molecules like this compound.
While the direct application of AI and ML to the design of this compound is still in its early stages, the successes seen with other nitrogen-containing heterocycles suggest a promising future. rpress.co.in The development of curated datasets for pyrrolo[1,2-c]pyrimidines will be crucial for the successful implementation of these technologies.
| AI/ML Application | Potential Impact on Pyrrolo[1,2-c]pyrimidine Research |
| Generative Models for de novo Design | Rapid identification of novel derivatives with desired properties. |
| Predictive Models for Bioactivity | Prioritization of synthetic targets for specific biological applications. |
| Reaction Outcome Prediction | Optimization of synthetic routes for efficiency and sustainability. |
Exploration of Novel Photophysical and Electronic Applications
The unique electronic structure of the pyrrolo[1,2-c]pyrimidine core suggests that its derivatives may possess interesting photophysical and electronic properties. Future research is expected to delve deeper into these characteristics, potentially leading to applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
Studies on related pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have revealed their potential as fluorescent materials, exhibiting aggregation-induced emission enhancement (AIEE). rsc.org The photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts, have been shown to be tunable through chemical modification. acs.org For example, some fluorescent pyrrolo[1,2-a]pyrimidines have shown quantum yields ranging from 0.36 to 1.0 and large Stokes shifts. acs.org
Furthermore, research on pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has demonstrated that their fluorescence properties are highly dependent on the substitution pattern, with some derivatives exhibiting high fluorescence quantum yields. nih.gov The investigation of this compound and its analogues could uncover similar or even enhanced photophysical properties, making them candidates for use as emitters or host materials in OLEDs. The electrochemical characterization of some pyrrolo[1,2-c]pyrimidine derivatives has already been initiated, providing a foundation for their exploration in electronic devices. researchgate.net
| Compound Class | Photophysical Property | Potential Application |
| Pyrrolo[1,2-a]pyrimidines | Aggregation-Induced Emission Enhancement (AIEE) | Fluorescent probes, sensors |
| Fluorescent Pyrrolo[1,2-a]pyrimidines | High Quantum Yields (0.36-1.0) | Organic Light-Emitting Diodes (OLEDs) |
| Pyrrolo[3,2-d]pyrimidines | Tunable Fluorescence | Bioimaging, molecular probes |
| Pyrrolo-C derivatives | Environmentally sensitive fluorescence | Probing nucleic acid structure and dynamics nih.govnih.gov |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-Situ Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and the photophysical processes of pyrrolo[1,2-c]pyrimidine-3-carboxylates is crucial for their rational design and optimization. The use of advanced spectroscopic techniques will be instrumental in achieving this.
The synthesis of pyrrolo[1,2-c]pyrimidines often involves a 1,3-dipolar cycloaddition reaction of in situ generated N-ylides. researchgate.netbeilstein-journals.orgIn-situ NMR spectroscopy could be employed to directly observe the formation of these reactive intermediates and to elucidate the kinetics and mechanism of the cycloaddition step. This would provide valuable insights for optimizing reaction conditions and improving yields.
Ultrafast transient absorption spectroscopy is a powerful tool for studying the excited-state dynamics of fluorescent molecules. acs.org By probing the absorption of transient species on femtosecond to nanosecond timescales, it is possible to map the deactivation pathways of excited states, including radiative (fluorescence) and non-radiative decay processes. Such studies on this compound could reveal the factors that govern its fluorescence quantum yield and lifetime, providing a basis for the design of more efficient fluorophores. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can complement these experimental investigations by providing a theoretical framework for understanding the observed photophysical properties. acs.org
| Advanced Technique | Application in Pyrrolo[1,2-c]pyrimidine Research | Insights Gained |
| In-situ NMR Spectroscopy | Monitoring the formation of N-ylide intermediates in real-time. | Elucidation of reaction kinetics and mechanism. |
| Ultrafast Transient Absorption Spectroscopy | Probing the excited-state dynamics of fluorescent derivatives. | Understanding of fluorescence and non-radiative decay pathways. |
| Computational Chemistry (e.g., TD-DFT) | Modeling of photophysical processes and reaction mechanisms. | Rationalization of experimental observations and prediction of properties. |
Q & A
Q. What are the established synthetic routes for methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a base-catalyzed condensation of methyl isocyanoacetate with pyrrole-2-carboxaldehydes. A key method uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at 40–45°C, yielding the product after acid workup and recrystallization (Table I, ). Optimization focuses on solvent choice, temperature control (e.g., maintaining 40–45°C for 2 hours), and stoichiometric ratios of reagents. Spectral data (e.g., IR at 1710 cm⁻¹ for ester COOCH₃ and NMR δ 3.87 ppm for OCH₃) confirm structural integrity .
Q. How is regioselectivity in electrophilic substitution reactions of pyrrolo[1,2-c]pyrimidine derivatives addressed experimentally?
Regioselectivity between C5 and C7 positions is influenced by electronic delocalization. Kinetic studies show C7 as the preferred site due to enhanced resonance stabilization, while thermodynamic control favors C5 substitution (Table 1, ). Single-crystal X-ray diffraction is critical for unambiguous regiochemical assignment, as NMR data (¹H and ¹³C) may lack resolution for closely related isomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 9.20 (C1-H), 8.25 (C4-H), and 7.90 ppm (C7-H) confirm aromatic proton environments .
- IR spectroscopy : A strong absorption at 1710 cm⁻¹ verifies the ester carbonyl group .
- X-ray crystallography : Resolves ambiguities in regiochemistry and stereoelectronic effects, particularly for substituted derivatives .
Q. What are the primary physicochemical properties influencing the compound’s reactivity and applications?
The bicyclic framework confers rigidity, while the ester group enhances solubility in polar aprotic solvents. The compound’s melting point (78–80°C) and stability under acidic conditions are critical for purification and storage . Electronic properties, such as delocalization in the pyrrole ring, dictate reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions between kinetic and thermodynamic regioselectivity data?
Density functional theory (DFT) calculations reveal that C7 substitution is kinetically favored due to lower activation barriers, while C5 products are thermodynamically stabilized by ~2–3 kcal/mol. These findings align with experimental observations of competing pathways in functionalization reactions (Fig. 3, ).
Q. What strategies are employed to mitigate challenges in analyzing regiochemical outcomes via NMR?
When NMR is inconclusive (e.g., overlapping signals for C5/C7 substituents), complementary methods include:
- Isotopic labeling : Tracking deuterium incorporation at specific positions.
- X-ray crystallography : Definitive structural assignment, as demonstrated for derivatives like ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate .
Q. How do multi-component reactions improve synthetic efficiency for pyrrolo[1,2-c]pyrimidine derivatives?
A one-pot, three-component reaction using pyrimidines, dimethyl acetylenedicarboxylate, and bromonitromethane in an epoxide solvent enables rapid access to 5-nitro derivatives. This method achieves >80% yield and reduces purification steps compared to traditional multi-step syntheses .
Q. What biological mechanisms are proposed for pyrrolo[1,2-c]pyrimidine derivatives in kinase inhibition?
Derivatives act as tyrosine kinase inhibitors by competitively binding ATP pockets, with IC₅₀ values in the nanomolar range for cancer-relevant targets (e.g., EGFR and VEGFR). Structural modifications at C3/C5 enhance selectivity, as seen in analogues with biphenyl moieties .
Q. How are optical properties of pyrrolo[1,2-c]pyrimidine derivatives exploited in material science?
Substitution with electron-donating/withdrawing groups (e.g., biphenyl at C3) tunes fluorescence emission to the near UV-blue range (λₑₘ = 350–450 nm). Quantum yields up to 67% make these compounds candidates for organic LEDs or bioimaging probes .
Q. What in vivo models are used to validate the pharmacokinetic and toxicity profiles of these derivatives?
Rodent models assess bioavailability, blood-brain barrier penetration, and hepatic metabolism. For example, methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate shows promise in CNS disorders due to its PDE10A inhibition and low acute toxicity (LD₅₀ > 500 mg/kg) .
Methodological Considerations
- Contradiction Analysis : Conflicting regioselectivity data (kinetic vs. thermodynamic control) require integrated experimental and computational validation .
- Synthetic Scalability : Flow chemistry approaches (e.g., telescoped synthesis) minimize intermediate isolation, improving yields for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
